![molecular formula C17H14O7 B3034883 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one CAS No. 24562-58-1](/img/structure/B3034883.png)

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one

Overview

Description

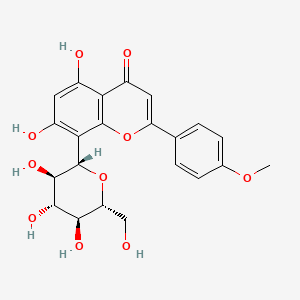

The compound 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one is a derivative of the xanthene class, which is known for its diverse biological activities. Xanthenes and their derivatives have been studied extensively due to their pharmacological properties, including antiviral, antibacterial, anti-inflammatory, and CCR1 antagonist activities .

Synthesis Analysis

The synthesis of xanthenone derivatives, such as 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one, can be achieved through various methods. One approach involves the condensation of dimedone, aromatic aldehydes, and 3,4-methylenedioxyphenol using a catalytic amount of TiO2-CNTs nanocomposite in aqueous media . This method is advantageous due to its high yields, mild reaction conditions, and environmental friendliness. Another synthesis route is the addition of 9-lithioxanthene to functionalized acetaldehydes or the addition of carbanions to xanthene-9-carbaldehyde, followed by a Wagner-Meerwein rearrangement under acidic catalysis to produce dibenz[b,f]oxepin derivatives .

Molecular Structure Analysis

The molecular structure of xanthenone derivatives is characterized by the presence of the xanthene core, which is a dibenzopyran moiety. The structure of these compounds can be further elucidated using spectroscopic techniques such as IR, 1H, and 13C NMR spectroscopy . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.

Chemical Reactions Analysis

Xanthenone derivatives can undergo various chemical reactions, including the Wagner-Meerwein rearrangement, which involves the transformation of 9-(hydroxy)alkyl xanthenes into 10-substituted dibenz[b,f]oxepins . This rearrangement is significant as it opens up pathways to synthesize neuroactive substances and other pharmacologically relevant compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of xanthenone derivatives are influenced by their molecular structure. The synthesized compounds exhibit satisfactory elemental analyses and are characterized by their high yields and purity . The presence of multiple methoxy groups in the compound 7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one suggests that it may have increased solubility in organic solvents, which is beneficial for its application in biological systems.

Scientific Research Applications

Green Synthesis

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one and its derivatives are synthesized using eco-friendly methods. For instance, TiO2-CNTs nanocomposite, an environmentally friendly catalyst, has been used for synthesizing xanthenone derivatives in aqueous media (Samani, Abdolmohammadi, & Otaredi-Kashani, 2018).

Synthesis Methodologies

Several methodologies have been developed for synthesizing xanthenone derivatives. These include sulfamic acid catalysis under solvent-free conditions (Heravi, Alinejhad, Bakhtiari, & Oskooie, 2010) and HClO4–SiO2-catalyzed synthesis (Wu, Wu, Yan, & Fang, 2010).

Anticancer Activity

Xanthenone derivatives have been studied for their potential anticancer activities. A study involving calixarenes-catalyzed syntheses of xanthenones showed significant antiproliferative activity against human cancer cells (da Silva et al., 2015).

Molecular Structure Analysis

Research has been conducted on the molecular structures and conformational properties of xanthene-based compounds. For example, a study on 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one provided insights into the hydrogen-bonded chain of rings and pi-stacked hydrogen-bonded chains in these molecules (Cuervo, Abonía, Cobo, & Glidewell, 2009).

Applications in Organic Synthesis

These compounds are also important in the field of organic synthesis. For instance, tungstate sulfuric acid has been used for the synthesis of 9-Aryl 1,8-dioxoöctahydroxanthenes derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Karami, Eskandari, Gholipour, & Jamshidi, 2013).

Optical Properties

The optical properties of xanthene-based fluorescent dyes, which are closely related to xanthenones, have been studied for applications in protein labeling and fluorescence spectroscopy (Razmkhah, Little, Sandhu, Dafforn, & Rodger, 2014).

Safety and Hazards

The compound is not classified under physical, health, or environmental hazards according to the GHS classification . In case of exposure, immediate medical attention is required . For eye exposure, it is recommended to flush eyes with plenty of water for at least 15 minutes . For skin exposure, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, do not induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, remove from exposure and move to fresh air immediately .

Mechanism of Action

Target of Action

Compounds with similar structures, such as those bearing the trimethoxyphenyl (tmp) group, have been reported to inhibit several protein targets such as heat shock protein90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), vascular endothelial growth factor 2 (vegfr2), p-glycoprotein (p-gp), platelet-activating factor (paf), platelet-derived growth factor receptorβ, and cyclooxygenase 1 and 2 (cox-1 and cox-2) .

Mode of Action

For instance, compounds with the TMP group have been shown to fit into the pocket of β-tubulin, leading to decreased cytotoxic activity .

properties

IUPAC Name |

7,8,9-trimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-19-13-6-12-14(17(21-3)16(13)20-2)15(18)8-4-10-11(23-7-22-10)5-9(8)24-12/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQKHIKTOPNBSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC3=CC4=C(C=C3C2=O)OCO4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)

![benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3034804.png)

![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)